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Compound of Interest

Compound Name: Nile Red

Cat. No.: B1663514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational papers and core methodologies

surrounding the use of Nile Red, a potent and versatile fluorescent probe, for the investigation

of lipids. Since its introduction, Nile Red has become an indispensable tool in cell biology,

biochemistry, and drug development for the visualization and quantification of intracellular lipid

droplets and for probing the hydrophobicity of lipidic environments.

Core Principles of Nile Red Fluorescence
Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a photostable, lipophilic, and

solvatochromic dye. Its fluorescence is highly dependent on the polarity of its environment. In

aqueous or polar media, Nile Red exhibits minimal fluorescence. However, upon partitioning

into hydrophobic environments, such as the neutral lipid core of intracellular lipid droplets, it

becomes intensely fluorescent.[1] This property makes it an excellent selective stain for lipids

within living and fixed cells.

The seminal 1985 paper by Greenspan, Mayer, and Fowler first described Nile Red as a

selective fluorescent stain for intracellular lipid droplets.[2][3] Their work demonstrated that the

dye could be used for fluorescence microscopy and flow cytometry to differentiate between

cells with varying lipid content.[2] A companion paper by Greenspan and Fowler in the same

year further elucidated the spectrofluorometric properties of Nile Red, showing that its

excitation and emission spectra shift to shorter wavelengths (a blue shift) as the polarity of the

solvent decreases.[4] This solvatochromic behavior allows for the differentiation between
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neutral and polar lipids. In a highly nonpolar environment like triglycerides, Nile Red fluoresces

with a yellow-gold emission, while in more polar lipids like phospholipids, it emits a red

fluorescence.[1][2]

Quantitative Data: Spectroscopic Properties of Nile
Red
The spectroscopic characteristics of Nile Red are crucial for designing and interpreting

experiments. The following tables summarize the excitation and emission maxima of Nile Red
in various solvents and lipid environments, compiled from foundational studies and technical

datasheets.

Table 1: Excitation and Emission Maxima of Nile Red in Organic Solvents

Solvent Excitation Maximum (nm) Emission Maximum (nm)

n-Hexane ~488 526[5]

Dioxane 460 -

Ethyl Acetate - 602[5]

Methanol 552 633-636[5]

Ethanol - -

Water - 663[5]

Table 2: Excitation and Emission Maxima of Nile Red for Cellular Lipid Staining

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1663514?utm_src=pdf-body
https://docs.aatbio.com/products/protocol/22190.pdf
https://pubmed.ncbi.nlm.nih.gov/3972906/
https://www.benchchem.com/product/b1663514?utm_src=pdf-body
https://www.benchchem.com/product/b1663514?utm_src=pdf-body
https://www.benchchem.com/product/b1663514?utm_src=pdf-body
https://www.benchchem.com/product/b1663514?utm_src=pdf-body
https://www.benchchem.com/product/b1663514?utm_src=pdf-body
https://www.researchgate.net/figure/Fluorescence-emission-spectra-of-Nile-red-in-different-solvents-n-hexane-a-ethyl_fig3_50908197
https://www.researchgate.net/figure/Fluorescence-emission-spectra-of-Nile-red-in-different-solvents-n-hexane-a-ethyl_fig3_50908197
https://www.researchgate.net/figure/Fluorescence-emission-spectra-of-Nile-red-in-different-solvents-n-hexane-a-ethyl_fig3_50908197
https://www.researchgate.net/figure/Fluorescence-emission-spectra-of-Nile-red-in-different-solvents-n-hexane-a-ethyl_fig3_50908197
https://www.benchchem.com/product/b1663514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid Environment
Excitation
Wavelength (nm)

Emission
Wavelength (nm)

Application

Neutral Lipids (e.g.,

triglycerides in lipid

droplets)

450-500 >528 (Yellow-Gold)
Microscopy, Flow

Cytometry[1][2]

Polar Lipids (e.g.,

phospholipids in

membranes)

515-560 >590 (Red) Microscopy[1][2]

General Lipid Staining 550 640
Microplate Reader,

Microscopy

Key Experimental Protocols
The following are detailed methodologies for common applications of Nile Red in lipid

research, based on foundational papers and established protocols.

Protocol 1: Staining of Intracellular Lipid Droplets in
Adherent Cells for Fluorescence Microscopy
This protocol is adapted for the visualization of lipid droplets in cultured adherent cells.

Materials:

Nile Red stock solution (1 mM in DMSO)[1]

Phosphate-buffered saline (PBS), pH 7.4

Cell culture medium

Coverslips

96-well black wall/clear bottom plates (optional, for high-throughput imaging)

Formaldehyde (4% in PBS, for fixed cell staining, optional)

Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
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Procedure:

Cell Seeding: Seed cells on sterile coverslips in a petri dish or in a 96-well black wall/clear

bottom plate at a density that will result in 50-70% confluency at the time of staining. Culture

under appropriate conditions (e.g., 37°C, 5% CO₂).

(Optional) Fixation: For fixed cell staining, gently wash the cells with PBS and then fix with

4% formaldehyde in PBS for 20 minutes at room temperature.[6] Wash the cells three times

with PBS.

Preparation of Staining Solution: Prepare a working solution of Nile Red by diluting the 1 mM

stock solution in serum-free medium or PBS to a final concentration of 200-1000 nM.[7] For

a 1:2000 dilution, add 0.5 µL of stock to 1 mL of buffer.[6]

Staining:

Live Cells: Gently aspirate the culture medium and add the Nile Red staining solution.

Incubate for 10-30 minutes at 37°C, protected from light.[8]

Fixed Cells: After the final PBS wash, add the Nile Red staining solution and incubate for

10 minutes at room temperature, protected from light.[6]

Washing:

For live-cell imaging, washing is often optional as Nile Red has minimal fluorescence in

aqueous media. However, for clearer images, you can gently wash the cells once with

PBS.

For fixed cells, wash twice with PBS for 5 minutes each.[7]

(Optional) Counterstaining: If desired, incubate with a nuclear stain like Hoechst 33342 (1

µg/mL in PBS) for 5 minutes at room temperature.[6]

Imaging: Mount the coverslip on a microscope slide with a drop of PBS or mounting medium.

Visualize using a fluorescence microscope with appropriate filter sets for yellow-gold (for

neutral lipids) or red fluorescence.
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Protocol 2: Staining of Suspension Cells for Flow
Cytometry
This protocol allows for the quantification of lipid content in a population of suspension cells.

Materials:

Nile Red stock solution (1 mM in DMSO)[1]

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer[1]

Flow cytometry tubes

Procedure:

Cell Preparation: Centrifuge the cell suspension at 1000 rpm for 5 minutes to pellet the cells.

Resuspend the cells in fresh buffer to a concentration of 1-5 x 10⁵ cells per tube.

Preparation of Staining Solution: Prepare a working solution of Nile Red in HBSS or your

buffer of choice to a final concentration of 200-1000 nM.[1]

Staining: Add 500 µL of the Nile Red working solution to each cell suspension.[1] Incubate

for 5-10 minutes at room temperature or 37°C, protected from light.[1][7]

Washing: Centrifuge the cells at 1000 rpm for 5 minutes and discard the supernatant.

Resuspend the cell pellet in 500 µL of pre-warmed buffer or culture medium.

Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Use the appropriate laser

and filter combination to detect the yellow-gold fluorescence (e.g., excitation at 488 nm,

emission collected with a >528 nm filter) to quantify neutral lipid content.

Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the

experimental protocols described above.
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Caption: Workflow for Staining Adherent Cells with Nile Red.
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Caption: Workflow for Staining Suspension Cells for Flow Cytometry.

Logical Relationships in Nile Red Staining
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The effectiveness of Nile Red staining is based on a clear logical relationship between its

chemical properties and the biological target.

Nile Red Properties
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Caption: Principle of Nile Red's Selective Fluorescence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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